molecular formula C19H23N5O3S B2354149 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421472-09-4

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2354149
M. Wt: 401.49
InChI Key: VIOSXGBSXOIZRZ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the isoxazole-4-sulfonamide derivative, which is synthesized from 3,5-dimethylisoxazole and a sulfonamide derivative. The second intermediate is the pyrazolylmethylpyridine derivative, which is synthesized from cyclopentanone, pyridine-4-carboxaldehyde, and hydrazine hydrate. The two intermediates are then coupled using a condensation reaction to form the final product.

Starting Materials
3,5-dimethylisoxazole, sulfonamide derivative, cyclopentanone, pyridine-4-carboxaldehyde, hydrazine hydrate

Reaction
Synthesis of isoxazole-4-sulfonamide derivative:, Step 1: 3,5-dimethylisoxazole is reacted with a sulfonamide derivative in the presence of a base such as sodium hydride or potassium carbonate to form the isoxazole-4-sulfonamide derivative., Synthesis of pyrazolylmethylpyridine derivative:, Step 2: Cyclopentanone is reacted with pyridine-4-carboxaldehyde and hydrazine hydrate in the presence of a catalyst such as acetic acid to form the pyrazolylmethylpyridine derivative., Coupling of intermediates:, Step 3: The isoxazole-4-sulfonamide derivative and the pyrazolylmethylpyridine derivative are coupled using a condensation reaction in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, 'N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide'.

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-12-16-11-18(15-7-9-20-10-8-15)24(22-16)17-5-3-4-6-17/h7-11,17,21H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSXGBSXOIZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

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